Product packaging for Ethyl 7-oxohept-2-enoate(Cat. No.:CAS No. 67081-18-9)

Ethyl 7-oxohept-2-enoate

Cat. No.: B3055812
CAS No.: 67081-18-9
M. Wt: 170.21 g/mol
InChI Key: PCWFTLPHDUBEJX-UHFFFAOYSA-N
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Description

Ethyl 7-oxohept-2-enoate is a high-value chemical building block (synthon) characterized by a seven-carbon backbone featuring an α,β-unsaturated ester moiety. This configuration, with an electron-withdrawing carbonyl at the C-7 position and an ethyl ester at the terminus, creates a bifunctional reagent ideal for complex multi-step synthesis. The compound is particularly significant in advanced organic methodology, serving as a key substrate in organocatalytic domino reactions. For instance, its participation in double Michael reactions with α,β-unsaturated aldehydes enables the efficient asymmetric synthesis of cyclohexane derivatives containing four contiguous stereocenters with excellent diastereo- and enantiocontrol . This reactivity makes it a powerful tool for the rapid assembly of complex carbocyclic and heterocyclic frameworks prevalent in natural products and pharmaceuticals. The terminal alkene is a potent Michael acceptor, readily undergoing nucleophilic addition, while the ester group can be hydrolyzed, transesterified, or reduced, allowing for orthogonal functionalization . With a molecular formula of C9H14O3 and a molecular weight of approximately 170.21 g/mol, it is a clear, typically colorless to pale yellow liquid . This product is intended for research applications as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B3055812 Ethyl 7-oxohept-2-enoate CAS No. 67081-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-oxohept-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFTLPHDUBEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411634
Record name 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67081-18-9
Record name 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 7 Oxohept 2 Enoate and Its Analogues

Precursor Synthesis and Intermediate Transformations

The synthesis of ethyl 7-oxohept-2-enoate often involves the construction of a C7 carbon chain and the subsequent introduction or unmasking of the required functional groups. Key transformations include the generation of the terminal aldehyde and the formation of the ethyl ester.

Oxidation Reactions to Generate the Oxo-Functionality

A common and crucial step in the synthesis of this compound and its analogues is the generation of the C7 aldehyde (oxo-functionality) from a precursor alcohol. The Swern oxidation is a frequently employed method for this transformation due to its mild conditions and high efficiency. doi.orgrsc.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534) (Et₃N) to induce the oxidation. doi.org

For instance, the synthesis of (E)-ethyl 5-aza-5-benzyl-7-oxohept-2-enoate (an analogue) is achieved by the Swern oxidation of its corresponding precursor, ethyl (E)-5-aza-5-benzyl-7-hydroxyhept-2-enoate. doi.org The reaction is typically performed at low temperatures, starting around -78°C, to control the reactivity of the intermediate species. doi.orgrsc.org Similarly, the multi-gram synthesis of ethyl (4R,5R,6R)-4,5,6-tri-O-benzyl-7-oxohept-2-enoate, a key intermediate for carbasugars, relies on the Swern oxidation of the primary alcohol precursor. rsc.org

Precursor AlcoholOxidation ReagentsProductReference
Ethyl (E)-5-aza-5-benzyl-7-hydroxyhept-2-enoate1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃NEthyl (E)-5-aza-5-benzyl-7-oxohept-2-enoate doi.org
(4R,5R,6R)-4,5,6-tri-O-benzyl-7-hydroxyhept-2-en-1-ol1. (COCl)₂, DMSO, CH₂Cl₂Ethyl (4R,5R,6R)-4,5,6-tri-O-benzyl-7-oxohept-2-enoate rsc.org

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the exchange of substituent groups between two alkenes. This methodology, which earned its developers the 2005 Nobel Prize in Chemistry, can be applied in several variations, including Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM). libretexts.org These reactions are catalyzed by transition metal-carbene complexes, with ruthenium-based catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) being widely used for their functional group tolerance and stability. nih.gov

While specific examples detailing the synthesis of this compound via olefin metathesis are not extensively documented in primary literature, a plausible synthetic route would involve the cross-metathesis of two simpler olefins. For example, the reaction between ethyl acrylate (B77674) and 6-heptenal, in the presence of a suitable ruthenium catalyst, could theoretically construct the target molecule. The efficiency of such a reaction would depend on catalyst selection and controlling the competing self-metathesis reactions. apeiron-synthesis.comucl.ac.uk The development of Z-selective catalysts has further expanded the utility of this method, allowing for stereochemical control in the formation of the double bond. ucl.ac.uk

Esterification and Functional Group Interconversions

The ethyl ester moiety of the target compound is typically introduced via standard esterification procedures. The most direct method is the Fischer esterification of the corresponding carboxylic acid, 7-oxohept-2-enoic acid. nih.gov This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695), with a strong acid like sulfuric acid used to protonate the carbonyl oxygen and activate the carboxylic acid toward nucleophilic attack by ethanol.

Alternatively, esterification can be achieved under milder conditions using coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ethanol. The synthesis of analogues like ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate often involves the esterification of the parent carboxylic acid with ethanol in the presence of an acid catalyst under reflux conditions to drive the reaction to completion.

Stereoselective Approaches to this compound Derivatives

The development of asymmetric syntheses allows for the preparation of enantiomerically enriched compounds, which is of critical importance in medicinal chemistry and natural product synthesis. For derivatives of this compound, both chiral auxiliary-mediated and enantioselective catalytic methods have been explored.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguwindsor.ca After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. uwindsor.ca Evans oxazolidinones are a prominent class of chiral auxiliaries, widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgbath.ac.uk

In a typical application, an N-acyl oxazolidinone, derived from a readily available amino alcohol, is deprotonated to form a chiral enolate. uwindsor.ca The bulky auxiliary shields one face of the enolate, forcing an incoming electrophile to attack from the opposite face, thereby inducing high diastereoselectivity. uwindsor.ca For example, the synthesis of complex molecules has been achieved using an Evans-type chiral auxiliary (4-phenyl-2-oxazolidinone) to direct an asymmetric conjugate 1,4-addition. researchgate.net A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound, where the auxiliary directs the addition of a nucleophile to the α,β-unsaturated system or the alkylation at the α-position.

Enantioselective Catalytic Routes

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for such transformations.

Significant research has demonstrated the utility of ethyl (E)-7-oxohept-2-enoate as a substrate in organocatalytic domino reactions to construct complex molecular scaffolds with high stereocontrol. thieme-connect.comthieme-connect.com Specifically, the domino double Michael reaction between ethyl (E)-7-oxohept-2-enoate and various α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine catalyst, yields highly functionalized cyclohexanes with four contiguous stereocenters. thieme-connect.comthieme-connect.comiitkgp.ac.in

The Jørgensen–Hayashi catalyst, a diarylprolinol silyl (B83357) ether, in combination with an acid co-catalyst like acetic acid, has proven to be highly effective. thieme-connect.com These reactions proceed with excellent diastereoselectivities (often >20:1 dr) and nearly perfect enantioselectivities (>99% ee). thieme-connect.comthieme-connect.com The resulting poly-substituted cyclohexanedicarbaldehydes are versatile intermediates that can be further transformed into various heterocyclic systems. thieme-connect.comresearchgate.net Another notable application is the organocatalytic conjugate addition of 7-oxohept-2-enoates to nitrostyrene (B7858105), which also affords highly functionalized cyclohexane (B81311) derivatives with excellent enantioselectivity. researchgate.net

ReactantsCatalyst SystemSolventYield (%)dree (%)Reference
Ethyl (E)-7-oxohept-2-enoate + Cinnamaldehyde(S)-II + AcOHMeCN78>20:199 thieme-connect.com
Ethyl (E)-7-oxohept-2-enoate + Cinnamaldehyde(S)-II + AcOHCH₂Cl₂65>20:199 thieme-connect.com
Ethyl (E)-7-oxohept-2-enoate + Cinnamaldehyde(S)-II + AcOHToluene56>20:199 thieme-connect.com
Ethyl (E)-7-oxohept-2-enoate + (E)-3-(4-Nitrophenyl)acrylaldehyde(S)-II + AcOHMeCN80>20:1>99 thieme-connect.com
Ethyl (E)-7-oxohept-2-enoate + (E)-3-(Furan-2-yl)acrylaldehyde(S)-II + AcOHMeCN70>20:1>99 thieme-connect.com

(S)-II refers to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen–Hayashi catalyst)

Reactivity and Transformational Pathways of Ethyl 7 Oxohept 2 Enoate

Organocatalytic Reaction Manifolds

Organocatalysis has emerged as a powerful tool for the construction of intricate molecular architectures with high stereoselectivity. Ethyl 7-oxohept-2-enoate serves as a valuable precursor in such reactions, leveraging its dual functionality to engage in sequential bond-forming events.

Domino Double Michael Additions

The presence of both a Michael acceptor (the α,β-unsaturated ester) and a Michael donor precursor (the enolizable ketone) within the same molecule makes this compound an ideal candidate for domino or cascade reactions. In these sequences, an initial intermolecular Michael addition is followed by an intramolecular cyclization, also of the Michael type, to rapidly build molecular complexity.

A significant application of this compound is its participation in organocatalytic domino double Michael reactions with α,β-unsaturated aldehydes. mdpi.comnih.gov This transformation allows for the highly efficient and stereoselective synthesis of densely functionalized cyclohexane (B81311) rings bearing four contiguous stereocenters. mdpi.com

The reaction is typically catalyzed by a chiral secondary amine, such as a diarylprolinol silyl (B83357) ether (Jørgensen-Hayashi catalyst), often in the presence of an acid co-catalyst. The proposed mechanism begins with the formation of a chiral enamine from the ketone moiety of this compound and the organocatalyst. This enamine then acts as the nucleophile in the first intermolecular Michael addition to the α,β-unsaturated aldehyde. The resulting intermediate, after hydrolysis of the iminium ion, contains the necessary functionality to undergo a second, intramolecular Michael addition, leading to the formation of the cyclohexane ring.

A key study demonstrated the reaction between ethyl (E)-7-oxohept-2-enoate and cinnamaldehyde. mdpi.com The use of the Jørgensen–Hayashi catalyst in combination with acetic acid provided the corresponding polysubstituted cyclohexane product, ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate, with excellent stereocontrol. mdpi.com The reaction conditions and results are summarized in the table below.

Table 1: Organocatalytic Domino Double Michael Reaction of Ethyl (E)-7-oxohept-2-enoate with Cinnamaldehyde mdpi.com
ReactantsCatalyst SystemSolventTimeYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ethyl (E)-7-oxohept-2-enoate (1) + Cinnamaldehyde (2a)Jørgensen–Hayashi catalyst II–AcOHAcetonitrile (B52724)14 h78%>20:199%

The resulting highly functionalized cyclohexane adducts can be further transformed into various bicyclic systems like octahydro-3H-2-benzopyran-3-ones and octahydroisoquinolin-3(2H)-ones. mdpi.com

While the ketone moiety of this compound is a competent Michael donor, as demonstrated with unsaturated aldehydes, specific studies detailing its organocatalytic conjugate addition to nitrostyrenes are not extensively documented in the surveyed scientific literature.

Intramolecular Cyclization Pathways

The linear chain of this compound can be readily modified to contain a nucleophile, setting the stage for intramolecular cyclization to form heterocyclic systems, most notably piperidines. These cyclizations can be promoted under either acidic or basic conditions.

Acid-Catalyzed Cyclizations

The synthesis of piperidine (B6355638) derivatives can be achieved from this compound via a reductive amination followed by a spontaneous intramolecular cyclization. In one reported pathway, this compound is first reacted with an amine, such as aniline, under reductive conditions to form the corresponding amino-enoate, (E)-ethyl 7-(phenylamino)hept-2-enoate. During the acidic workup of this reaction, a spontaneous cyclization occurs. mdpi.comnih.gov

This transformation is believed to proceed via an intramolecular aza-Michael addition, where the newly installed secondary amine attacks the electrophilic β-carbon of the α,β-unsaturated ester. The acidic conditions of the workup facilitate this ring-closing reaction, leading directly to the formation of a substituted piperidine, namely ethyl 2-(1-phenylpiperidin-2-yl)acetate, without the need for a separate cyclization step. mdpi.com

Base-Mediated Intramolecular Aza-Michael Reactions

While the aforementioned piperidine synthesis occurs spontaneously under acidic conditions, base-mediated intramolecular aza-Michael (IMAM) reactions are a more general and controllable method for the cyclization of amino-enoates. Although direct base-mediated cyclization of the amino derivative of this compound itself is not the primary reported route, studies on closely related substrates highlight the principles and effectiveness of this approach.

For instance, a study on the cyclization of (E)-ethyl 6-(2-bromophenylamino)hex-2-enoate, an analogue for pyrrolidine (B122466) synthesis, demonstrated that a stoichiometric amount of a strong base was necessary to achieve a good yield of the cyclized product. mdpi.com Attempts to use catalytic amounts of base were unsuccessful. The choice of base was shown to be critical for the reaction's success.

Table 2: Effect of Base on the Intramolecular Aza-Michael Reaction of a Related Amino-Enoate mdpi.com
Base (equiv.)SolventTime (h)Conversion (%)aIsolated Yield (%)
NaH (1.3)THF410-
LiHMDS (10)THF1>9585
tBuOLi (10)THF1>9582
a Conversions were determined by integration of the 1H NMR spectrum.

These findings underscore that the intramolecular aza-Michael reaction is a key C-N bond-forming strategy for synthesizing piperidine and pyrrolidine scaffolds from precursors derivable from this compound, with the choice between acid- or base-mediation depending on the specific substrate and desired outcome. mdpi.comresearchgate.net

Intramolecular Seleno-Michael/Aldol (B89426) Cascade Reactions

The structure of this compound is well-suited for intramolecular cascade reactions, where multiple bonds are formed in a single synthetic operation. One such transformation is the seleno-Michael/aldol cascade, a powerful strategy for constructing carbocyclic frameworks. researchgate.net This type of reaction is an efficient method for creating cyclic endo-Morita-Baylis-Hillman adducts. nih.gov

The process is typically initiated by a nucleophilic selenolate species, which can be generated from elemental selenium. nih.gov The selenolate performs a conjugate addition (a seleno-Michael reaction) to the β-position of the α,β-unsaturated ester. This step creates a transient enolate intermediate. This enolate then undergoes a subsequent intramolecular aldol reaction, where it attacks the electrophilic carbonyl carbon of the ketone at the 7-position. The result of this 6-exo-trig cyclization is a six-membered ring. Subsequent oxidation and elimination of the selenyl group can yield a cyclohexene (B86901) derivative. nih.gov This methodology has proven effective for the synthesis of carbasugars and other complex cyclic systems from simple, linear starting materials like oxo-α,β-unsaturated esters. researchgate.netnih.gov

Table 1: General Scheme for Intramolecular Seleno-Michael/Aldol Cascade

StepReactantReagent/InitiatorIntermediate/ProductDescription
1This compoundLithium Selenolate (RSeLi)Enolate IntermediateNucleophilic Michael addition of selenolate to the C=C double bond.
2Enolate Intermediate(Intramolecular)Cyclic Selenyl Aldol AdductIntramolecular aldol addition of the enolate onto the C7 ketone.
3Cyclic Selenyl Aldol AdductOxidizing Agent (e.g., H₂O₂)Cyclohexene ProductOxidation of the selenium followed by syn-elimination to form a C=C bond.

Asymmetric Conjugate Additions

The electrophilic alkene of this compound is a prime site for asymmetric conjugate addition reactions, which allow for the creation of new stereocenters with high fidelity. A notable example is the organocatalytic domino double Michael reaction between Ethyl (E)-7-oxohept-2-enoate and various α,β-unsaturated aldehydes. beilstein-journals.org

This reaction, catalyzed by a chiral diarylprolinol silyl ether, proceeds with exceptional levels of stereocontrol, yielding densely functionalized cyclohexanes with four contiguous stereocenters. beilstein-journals.org In this cascade, the enamine formed from the α,β-unsaturated aldehyde and the catalyst first attacks the this compound in a Michael addition. The resulting intermediate then undergoes a second, intramolecular Michael addition to close the ring. The process demonstrates high diastereoselectivity (>20:1 dr) and virtually complete enantioselectivity (>99% ee), highlighting its synthetic utility for constructing complex chiral molecules. beilstein-journals.org

Table 2: Organocatalytic Domino Double Michael Reaction of Ethyl (E)-7-oxohept-2-enoate

Reactant 1Reactant 2 (Example)CatalystProduct StructureStereoselectivityReference
Ethyl (E)-7-oxohept-2-enoateCinnamaldehydeDiarylprolinol silyl etherEthyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate>20:1 dr, >99% ee beilstein-journals.org

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Redox-Relay Heck Alkenylation

The Palladium-Catalyzed Redox-Relay Heck reaction is a sophisticated method for the functionalization of molecules, though it is primarily relevant to the synthesis of compounds like this compound rather than a transformation of it. This strategy enables the enantioselective installation of aryl or alkenyl groups at positions remote from a newly formed carbonyl group. beilstein-journals.orgnih.gov

The reaction typically involves an acyclic alkenol as the substrate. beilstein-journals.org The catalytic cycle begins with the palladium catalyst inserting into the C=C double bond of the alkenol. nih.gov Instead of a standard β-hydride elimination that would yield an unsaturated alcohol, the catalyst triggers a "chain-walking" or "relay" process. nih.gov This consists of a sequence of β-hydride eliminations and migratory re-insertions that effectively move the palladium catalyst and the double bond along the carbon chain. nih.gov The process is driven towards the alcohol, which acts as a thermodynamic sink. nih.gov The relay terminates when the palladium reaches the carbon bearing the hydroxyl group, facilitating an oxidation to produce the final, stable ketone or aldehyde product. nih.govnih.gov This powerful strategy allows for the synthesis of remotely functionalized carbonyl compounds with high enantioselectivity from simple unsaturated alcohols. beilstein-journals.org

Gold- and Platinum-Catalyzed Tandem Cyclizations

Gold (Au) and Platinum (Pt) are potent catalysts for various cyclization reactions, particularly those involving the activation of alkynes, allenes, or enynes. nih.govnih.gov Gold catalysts are well-known for mediating complex cascade reactions, including tandem cyclization/migration processes of enynes to form α,β-unsaturated gold(I)-carbenes. nih.gov Similarly, platinum catalysts can effect transformations such as the 1,4-diboration of α,β-unsaturated ketones or the intramolecular hydroarylation of specific substrates. rsc.orgacs.org

However, for a relatively simple substrate like this compound, which lacks the alkyne or allene (B1206475) functionalities typically required for these specific named cyclizations, direct intramolecular tandem cyclizations catalyzed by gold or platinum are not widely reported in the surveyed literature. The application of these metals would likely require the substrate to be modified with additional functional groups to enable such reactivity.

Copper-Catalyzed Cyclization Processes

Copper catalysts offer versatile and cost-effective means to initiate cyclization processes involving α,β-unsaturated esters like this compound. One such process is a cascade reaction involving a copper-catalyzed reductive aldolization followed by lactonization. beilstein-journals.orgnih.gov In a general sense, a copper hydride species, generated in situ, can perform a conjugate reduction on the α,β-unsaturated ester. The resulting copper enolate can then react with a ketone (either inter- or intramolecularly) in an aldol addition. If the geometry is favorable, a subsequent lactonization can occur to form stable γ- or δ-lactones. beilstein-journals.orgnih.gov

Another potential copper-catalyzed transformation involves the use of this compound as an electron-deficient alkene in a cyclization with N-methylanilines. This oxidative direct cyclization proceeds via C-H bond cleavage and can produce tetrahydroquinoline structures, which are important heterocyclic motifs. researchgate.net

Other Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single sequence without isolating intermediates, saving time and resources. wikipedia.org

The organocatalytic domino double Michael reaction, discussed in section 3.1.3, is a prime example of a complex cascade reaction involving this compound. beilstein-journals.org This process combines three components—this compound, an α,β-unsaturated aldehyde, and an organocatalyst—to construct a complex cyclohexane ring system with four new stereocenters in one pot. The reaction proceeds through a sequence of intermolecular Michael addition, followed by an intramolecular Michael addition, showcasing the power of cascade strategies to rapidly build molecular complexity from simple starting materials. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

The α,β-unsaturated ester moiety in this compound serves as a competent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.orgrsc.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.org The general mechanism involves the concerted or stepwise addition of a 1,3-dipole to the carbon-carbon double bond of the enoate system. wikipedia.org

While specific examples detailing the 1,3-dipolar cycloaddition reactions of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous α,β-unsaturated esters. For instance, the reaction of similar substrates with nitrones can lead to the formation of isoxazolidine (B1194047) rings, while reactions with azomethine ylides can yield pyrrolidine derivatives. nih.gov An intramolecular variant of this reaction has been observed where an in situ generated azomethine ylide cyclizes onto an ester carbonyl group, though this specific example did not involve an α,β-unsaturated system. nih.gov

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. The electron-withdrawing nature of the ethyl ester group in this compound polarizes the double bond, influencing the orientation of the incoming 1,3-dipole.

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions of this compound

1,3-DipolePotential Heterocyclic Product
NitroneIsoxazolidine
Azomethine YlidePyrrolidine
Nitrile OxideIsoxazoline
DiazoalkanePyrazoline

Note: This table represents potential reactions based on the known reactivity of α,β-unsaturated esters. Specific experimental data for this compound is limited.

Electrophilic Ring Expansion Reactions

Information regarding electrophilic ring expansion reactions starting directly from this compound is scarce in the scientific literature. However, it is conceivable that the ketone functionality could be a handle for such transformations after an initial cyclization step. For instance, if this compound were to undergo an intramolecular aldol condensation to form a six-membered cyclic β-hydroxy ketone, this intermediate could then be subjected to ring expansion protocols.

One common method for ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a cyclic α-amino alcohol with nitrous acid to generate a carbocation that rearranges with concomitant ring expansion. vanderbilt.edu Another approach could involve a Baeyer-Villiger oxidation of a cyclic ketone derived from the starting material, which would lead to a lactone with an expanded ring size. While plausible, these are hypothetical pathways for which specific examples involving this compound have not been reported. General studies on the ring expansion of cyclic ketones demonstrate the feasibility of converting five- and six-membered rings into larger structures. researchgate.net

Chemoselective Functional Group Modifications (e.g., Oxidation, Reduction, Substitution)

The presence of two distinct carbonyl functionalities and an alkene in this compound makes chemoselectivity a key challenge in its transformations.

Reduction: The selective reduction of either the ketone or the α,β-unsaturated ester is a common synthetic challenge. The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome. For example, sodium borohydride (B1222165) (NaBH₄) is generally known to selectively reduce ketones in the presence of esters. Therefore, treatment of this compound with NaBH₄ would be expected to yield ethyl 7-hydroxyhept-2-enoate. Conversely, catalytic hydrogenation with specific catalysts, such as those based on rhodium or ruthenium, could potentially lead to the selective reduction of the carbon-carbon double bond. The reduction of a carboxylic acid in the presence of a ketone has been demonstrated, highlighting the potential for chemoselective reductions in molecules with multiple carbonyl groups. nih.govscirp.org

Oxidation: The oxidation of this compound could target the secondary alcohol that would be formed upon selective reduction of the ketone. Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could be employed for this purpose. Direct oxidation of the carbon backbone is less common under standard conditions.

Substitution: Substitution reactions could occur at the α-position to the ketone or the ester, proceeding through an enolate intermediate. The relative acidity of the α-protons would dictate the site of deprotonation and subsequent alkylation or other substitution. The γ-position of the unsaturated ester is also susceptible to nucleophilic attack in a Michael addition fashion.

Table 2: Predicted Chemoselective Modifications of this compound

Reagent/ConditionTarget Functional GroupExpected Product
Sodium Borohydride (NaBH₄)KetoneEthyl 7-hydroxyhept-2-enoate
Catalytic Hydrogenation (e.g., H₂, Pd/C)Alkene and/or KetoneEthyl 7-oxoheptanoate / Ethyl 7-hydroxyheptanoate
Lithium Aluminum Hydride (LiAlH₄)Ketone and EsterHeptane-1,2,7-triol
Base (e.g., LDA) then Alkyl Halideα-position to Ketone/Esterα-substituted derivative

Note: The outcomes in this table are predictions based on general principles of organic reactivity. The actual product distribution may vary depending on the specific reaction conditions.

Stereochemical Aspects and Control in Reactions Involving Ethyl 7 Oxohept 2 Enoate

Diastereoselectivity and Diastereodivergence Studies

The generation of multiple stereocenters in a single reaction requires precise control over diastereoselectivity—the preferential formation of one diastereomer over another. Research involving Ethyl 7-oxohept-2-enoate has demonstrated remarkable levels of diastereocontrol, particularly in organocatalytic domino reactions.

A significant example is the organocatalytic domino double Michael reaction between Ethyl (E)-7-oxohept-2-enoate and various α,β-unsaturated aldehydes. iitkgp.ac.inthieme-connect.com This reaction efficiently constructs highly functionalized cyclohexanes with four contiguous stereocenters. Studies have consistently reported excellent diastereoselectivities, often exceeding a diastereomeric ratio (dr) of 20:1. iitkgp.ac.inthieme-connect.comresearchgate.net This high level of selectivity indicates a well-ordered transition state where the facial selectivity of the nucleophilic attack is strongly biased.

Furthermore, investigations have touched upon diastereodivergent synthesis, a sophisticated strategy that allows for the selective synthesis of any diastereomer of a product from a common starting material by simply modifying the reaction conditions or catalyst. In the context of synthesizing precursors for the natural product α-lycorane, the configuration of the starting material played a key role. While one approach using Ethyl (E)-7-oxohept-2-enoate yielded a product with moderate diastereoselectivity (2:1 dr), it was noted that changing the geometry of the starting enoate could lead to a highly diastereoselective synthesis of the corresponding epimer. ub.edu This highlights a pathway to control the diastereochemical outcome.

Table 1: Diastereoselectivity in the Organocatalytic Domino Double Michael Reaction of Ethyl (E)-7-oxohept-2-enoate with α,β-Unsaturated Aldehydes

Reactant 2 (α,β-Unsaturated Aldehyde) Catalyst System Product Diastereomeric Ratio (dr) Reference
Cinnamaldehyde Chiral Aminocatalyst Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate >20:1 iitkgp.ac.inthieme-connect.com

Enantioselectivity and Enantiodivergence Investigations

Enantioselectivity, the formation of one enantiomer in excess of the other, is a critical aspect of asymmetric synthesis. Reactions with this compound have been a fertile ground for developing highly enantioselective transformations, primarily through the use of chiral organocatalysts.

In the aforementioned domino double Michael reactions, the use of chiral secondary amine catalysts, such as prolinol derivatives, has resulted in outstanding enantioselectivities, frequently achieving over 99% enantiomeric excess (ee). iitkgp.ac.inthieme-connect.comresearchgate.netrsc.org Similarly, the organocatalytic conjugate addition of this compound to nitrostyrene (B7858105) derivatives, a key step in the formal synthesis of (-)-α- and (-)-β-lycorane, also proceeds with exceptionally high enantioselectivity (>99% ee). researchgate.net

Another study involving a tandem Michael reaction with a nitrostyrene derivative in the presence of a Hayashi-Jorgensen catalyst also afforded the product with excellent enantioselectivity (98% ee), even though the diastereoselectivity was moderate. ub.edu This demonstrates that high enantiofacial discrimination can be achieved independently of diastereocontrol to some extent. The ability to produce both enantiomers of a product, known as enantiodivergence, can often be achieved by using the opposite enantiomer of the chiral catalyst.

Table 2: Enantioselectivity in Asymmetric Reactions of this compound

Reaction Type Co-reactant Catalyst System Enantiomeric Excess (ee) Reference
Domino Double Michael α,β-Unsaturated Aldehydes Chiral Aminocatalyst >99% iitkgp.ac.inthieme-connect.comresearchgate.net
Conjugate Addition Nitrostyrene Chiral Aminocatalyst >99% researchgate.net

Mechanistic Insights into Stereochemical Induction

The high levels of stereoselectivity observed in reactions of this compound are a direct consequence of specific, ordered transition states. The primary mechanistic pathway invoked to explain these outcomes in organocatalyzed reactions is the iminium-enamine activation mode. rsc.org

The general mechanism for the domino Michael-Michael reaction can be outlined as follows:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it a more reactive Michael acceptor.

First Michael Addition: The enone moiety of this compound acts as a nucleophile and attacks the activated iminium ion. The chiral catalyst directs this attack to one of the two enantiotopic faces of the iminium ion, establishing the initial stereocenters.

Enamine Formation: The resulting intermediate collapses to form a chiral enamine. This enamine is the nucleophile for the subsequent reaction.

Second Michael Addition (Intramolecular): The enamine undergoes an intramolecular cyclization by attacking the aldehyde group derived from the original this compound backbone. The stereochemistry of the catalyst and the existing stereocenters guide the formation of the new stereocenters in the cyclohexane (B81311) ring.

Catalyst Regeneration: Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. rsc.org

This dual activation cascade, where the catalyst sequentially activates both reaction partners through iminium and enamine intermediates, allows for a highly organized assembly of the final molecule, thereby ensuring high stereocontrol. rsc.org

Rational Design of Chiral Catalyst Systems and Ligands

The success of asymmetric reactions involving this compound is intrinsically linked to the design and selection of the chiral catalyst. The rational design of these catalysts is based on creating a specific chiral environment around the reactive species to control the trajectory of the incoming nucleophile or electrophile.

In the context of the domino reactions, diarylprolinol silyl (B83357) ethers have emerged as exceptionally effective catalysts. rsc.org The bulky silyl group and the diaryl moieties create a well-defined chiral pocket. This steric hindrance blocks one face of the transient iminium ion, forcing the incoming nucleophile (this compound) to approach from the less hindered face, leading to high enantioselectivity. rsc.org

The choice of catalyst can also be used to tune selectivity. For instance, the use of different catalysts like a Hayashi-Jorgensen catalyst versus other aminocatalysts can lead to different diastereomeric and enantiomeric outcomes. ub.edu The development of novel catalysts is an ongoing area of research, with goals of improving efficiency, broadening substrate scope, and achieving catalyst-controlled stereodivergence. The design principles often involve modifying the steric and electronic properties of the catalyst scaffold to fine-tune the non-covalent interactions within the transition state, which ultimately dictate the stereochemical outcome of the reaction. researchgate.netresearchgate.net

Application of Ethyl 7 Oxohept 2 Enoate in Complex Molecular Architecture Construction

Synthesis of Polyfunctionalized Carbocycles

The reactivity of ethyl 7-oxohept-2-enoate has been harnessed to create intricate carbocyclic frameworks, which are core structures in many biologically active molecules and natural products.

Construction of Substituted Cyclohexanes

A significant application of this compound is in the synthesis of highly substituted cyclohexanes. Organocatalytic domino double Michael reactions involving ethyl (E)-7-oxohept-2-enoate and α,β-unsaturated aldehydes have proven to be an efficient method for the asymmetric synthesis of cyclohexanes. iitkgp.ac.inthieme-connect.comthieme-connect.de This reaction can produce ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate with excellent control over stereochemistry, achieving high diastereoselectivities and enantioselectivities. thieme-connect.comresearchgate.net The resulting polysubstituted cyclohexanes are valuable intermediates that can be further elaborated into more complex structures. researchgate.net

The reaction proceeds through a cascade sequence, often initiated by the formation of an enamine from the aldehyde and a chiral secondary amine catalyst. rsc.org This is followed by a Michael addition to the this compound, and a subsequent intramolecular Michael addition to close the six-membered ring. This one-pot process allows for the creation of multiple stereocenters with high precision. rsc.org

Table 1: Organocatalytic Domino Double Michael Reaction for Cyclohexane (B81311) Synthesis thieme-connect.comresearchgate.net
ReactantsCatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ethyl (E)-7-oxohept-2-enoate and α,β-unsaturated aldehydesChiral secondary amineEthyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate>20:1>99%

Formation of Bridged Bicyclo[2.2.2]octanes

While direct application of this compound in the synthesis of bridged bicyclo[2.2.2]octanes is not extensively documented in the provided search results, the construction of such frameworks often involves intramolecular Diels-Alder reactions. nih.gov The functional groups present in the cyclohexane derivatives synthesized from this compound could potentially be modified to create the necessary diene and dienophile components for an intramolecular Diels-Alder reaction, leading to the formation of the bicyclo[2.2.2]octane core. The synthesis of bicyclo[2.2.2]octane derivatives is of interest due to their presence in various natural products and their use as rigid scaffolds in medicinal chemistry. nih.gov

Synthesis of Polyhydroxylated Piperidines and Carbasugars

The substituted cyclohexane derivatives obtained from this compound serve as precursors for the synthesis of other important classes of molecules, including polyhydroxylated piperidines and carbasugars. researchgate.net These compounds are of significant interest due to their potential as glycosidase inhibitors. nih.govrsc.org The synthesis of these molecules from the cyclohexane adducts typically involves a series of functional group transformations, such as reduction of the aldehyde groups and subsequent cyclization reactions. The ability to generate multiple stereocenters with high control in the initial cyclohexane-forming reaction is crucial for the synthesis of stereochemically defined polyhydroxylated piperidines and carbasugars. researchgate.net

Elaboration into Diverse Heterocyclic Ring Systems

The adducts derived from the reaction of this compound are not limited to the synthesis of carbocycles. They can be readily transformed into a variety of heterocyclic systems.

Formation of Octahydro-3H-2-benzopyran-3-ones

The diformylcyclohexylacetate derivatives synthesized from this compound can be converted into octahydro-3H-2-benzopyran-3-ones. iitkgp.ac.inresearchgate.net This transformation likely involves a reduction of one of the aldehyde groups to an alcohol, followed by an intramolecular lactonization with the ester functionality. This creates the bicyclic lactone structure characteristic of octahydro-3H-2-benzopyran-3-ones.

Synthesis of Octahydroisoquinolin-3(2H)-ones

Similarly, the same cyclohexane precursors can be utilized for the synthesis of octahydroisoquinolin-3(2H)-ones. iitkgp.ac.inresearchgate.net This synthesis would involve a reductive amination of one of the aldehyde groups, followed by an intramolecular amidation with the ester group to form the lactam ring of the octahydroisoquinolin-3(2H)-one skeleton. The versatility of the initial adduct allows for the divergent synthesis of different heterocyclic scaffolds. researchgate.net

Table 2: Heterocyclic Derivatives from this compound Adducts iitkgp.ac.inresearchgate.net
Starting MaterialTarget HeterocycleKey Transformation
Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetateOctahydro-3H-2-benzopyran-3-oneReduction and Lactonization
Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetateOctahydroisoquinolin-3(2H)-oneReductive Amination and Lactamization

Generation of Decahydro-5H-oxazolo[2,3-a]isoquinolin-5-ones

The organocatalytic domino double Michael reaction of ethyl (E)-7-oxohept-2-enoate with α,β-unsaturated aldehydes has proven to be an effective method for the asymmetric synthesis of cyclohexanes with four contiguous stereocenters. iitkgp.ac.inthieme-connect.com These resulting adducts, specifically ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate, can be further transformed into complex heterocyclic structures. iitkgp.ac.inthieme-connect.comresearchgate.netresearchgate.netresearchgate.net One such transformation involves the synthesis of decahydro-5H-oxazolo[2,3-a]isoquinolin-5-ones. iitkgp.ac.inthieme-connect.comresearchgate.netresearchgate.netresearchgate.net This is achieved through a series of reactions that capitalize on the functional groups present in the cyclohexane intermediate. The process showcases the utility of this compound in building stereochemically rich and complex molecular frameworks. iitkgp.ac.in

Table 1: Organocatalytic Domino Double Michael Reaction

Reactants Product Diastereoselectivity (dr) Enantioselectivity (ee) Reference

Derivatization to Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring is a prevalent nitrogen heterocycle in medicinal chemistry, valued for its ability to explore pharmacophore space and contribute to molecular stereochemistry. nih.gov this compound serves as a precursor for the synthesis of various piperidine and pyrrolidine derivatives. For instance, the α-cyanomethyloxazolidine ring system has been integrated into both piperidine and pyrrolidine structures, creating chiral non-racemic building blocks. researchgate.net Furthermore, a series of chiral nonracemic polyhydroxylated piperidines have been synthesized using chiral β-amino-alcohols. researchgate.net These examples highlight the adaptability of this compound in generating a diverse range of N-heterocyclic scaffolds.

Synthesis of Oxazoline Derivatives

Oxazoline derivatives are significant five-membered unsaturated heterocycles containing nitrogen and oxygen, found in various natural products and pharmaceuticals. beilstein-archives.orgd-nb.info An efficient method for synthesizing ethyl 2-(oxazolin-2-yl)alkanoates involves the reaction of 2-diazo-3-oxoalkanoates with 2-arylaziridines. beilstein-archives.orgd-nb.info In this process, ethyl 2-diazo-3-oxohept-6-enoate has demonstrated high reactivity, leading to the desired product in a 94% yield. beilstein-archives.orgd-nb.info This synthesis proceeds through the generation of alkoxycarbonylketenes, which then undergo an electrophilic ring expansion with the aziridine (B145994) under microwave irradiation, offering a clean and catalyst-free approach. d-nb.info

Stereoselective Access to Spiropiperidine Scaffolds

Spiropiperidines are an important class of compounds, with 2-spiropiperidines often synthesized en route to natural products. whiterose.ac.uk The synthesis of these complex spirocyclic systems can be achieved from precursors derived from this compound. For example, a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals has been used to synthesize compounds with a 1-azaspiro[4.4]nonane skeleton. acs.org This highlights another avenue through which the functional handles of this compound can be manipulated to construct intricate, three-dimensional molecular architectures with high stereocontrol.

Formation of Quinolizidines and Indolizidines

Quinolizidine and indolizidine alkaloids are important classes of natural products with diverse biological activities. This compound has been utilized in the synthesis of these bicyclic nitrogen-containing scaffolds. A transaminase-triggered aza-Michael cascade reaction has been developed for the synthesis of these alkaloids. mmu.ac.uk For instance, 1-methyldecahydropyrrolo[1,2-a]quinolin-5(1H)-one has been produced as a mixture of three isomers. mmu.ac.uk Additionally, a novel iminium ion cascade reaction has been developed for the stereoselective synthesis of a variety of substituted aza-fused bicycles, including quinolizidines and indolizidines. researchgate.net An enantioselective two-step route to substituted benzo[a]- and indolo[2,3-a]quinolizidines has also been established. researchgate.net

Formal Synthesis of Natural Products (e.g., (-)-α- and (-)-β-Lycorane)

The utility of this compound extends to the total synthesis of complex natural products. A notable example is its application in the formal synthesis of (-)-α- and (-)-β-lycorane. researchgate.netub.edu An organocatalytic conjugate addition of 7-oxohept-2-enoate to nitrostyrene (B7858105) yields an ω-nitro-α,β-unsaturated ester. researchgate.net Subsequent intramolecular cyclization provides a highly functionalized cyclohexane carboester with four stereogenic centers, achieving high diastereoselectivity and enantioselectivity (>99% ee). researchgate.net These adducts serve as key intermediates in the synthesis of (-)-α- and (-)-β-lycorane, demonstrating the power of this building block in accessing complex and biologically relevant molecules. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
(-)-α-Lycorane
(-)-β-Lycorane
1-methyldecahydropyrrolo[1,2-a]quinolin-5(1H)-one
2-arylaziridines
2-diazo-3-oxoalkanoates
Alkoxyaminyl radicals
α,β-unsaturated aldehydes
Benzo[a]quinolizidines
Decahydro-5H-oxazolo[2,3-a]isoquinolin-5-ones
Ethyl (E)-7-oxohept-2-enoate
Ethyl 2-(2,4-diformyl-3-phenylcyclohexyl)acetate
Ethyl 2-(oxazolin-2-yl)alkanoates
Ethyl 2-diazo-3-oxohept-6-enoate
This compound
Indolo[2,3-a]quinolizidines
Indolizidines
Nitrostyrene
Oxazoline derivatives
Piperidine
Pyrrolidine
Quinolizidines
Spiropiperidines

Computational Chemistry Approaches in the Study of Ethyl 7 Oxohept 2 Enoate

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanics (QM), particularly Density Functional Theory (DFT), is a cornerstone for investigating the intricate details of chemical reactions. nih.govresearchgate.net For Ethyl 7-oxohept-2-enoate, QM calculations can elucidate the mechanisms of various potential reactions, such as nucleophilic additions to the α,β-unsaturated system (a Michael addition), reactions at the ketone, or intramolecular cyclizations.

These studies involve mapping the potential energy surface of a reaction, which helps in identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net For instance, in a potential intramolecular aldol (B89426) or Michael reaction of this compound, QM calculations could predict the most favorable cyclization pathway to form five-, six-, or seven-membered rings.

A significant focus of QM studies is on understanding the role of catalysts. In organocatalysis, for example, a catalyst like proline can react with the ketone in this compound to form an enamine intermediate. nih.govresearchgate.net QM calculations can model this process, showing how enamine formation alters the molecule's reactivity and facilitates subsequent reactions. nih.gov DFT studies have been instrumental in explaining the stereoselectivity of many organocatalytic reactions by comparing the energies of the transition states leading to different stereoisomers. acs.orgacs.org For a reaction involving this compound, QM could predict which enantiomer or diastereomer is preferentially formed. rsc.org

Table 1: Representative QM Methods and Their Applications in Reaction Mechanism Studies

QM MethodBasis SetApplicationReference
B3LYP6-31G(d)Standard for geometry optimizations and frequency calculations in organocatalysis. nih.gov
M06-2X6-311+G(d,p)Often used for more accurate energy calculations, including dispersion effects. researchgate.netacs.org
DFT with CPCM/PCMVariesTo model the effect of solvent on reaction energies and transition states. whiterose.ac.ukbcrec.id

Molecular Modeling for Conformational Analysis and Stereoselectivity Rationalization

While quantum mechanics provides high accuracy for electronic structure, molecular modeling and molecular mechanics (MM) are often employed for the conformational analysis of larger systems and for understanding the origins of stereoselectivity, especially in complex catalyst-substrate interactions. nih.gov this compound has a flexible alkyl chain, and its conformation can significantly influence its reactivity. Molecular modeling can be used to identify low-energy conformations of the molecule, which are more likely to be the reactive species.

In the context of stereoselective reactions, molecular modeling is crucial for rationalizing why a particular stereoisomer is formed. For example, in a chiral catalyst-mediated Michael addition to the α,β-unsaturated ester of this compound, the catalyst and substrate form a complex. Molecular modeling can be used to build models of the different possible transition state complexes. By analyzing the steric and electronic interactions within these models, such as hydrogen bonds or steric clashes, researchers can explain why one transition state is lower in energy than another, thus leading to the observed stereoselectivity. acs.org

For proline-catalyzed reactions, computational models have shown that the stereochemical outcome is often controlled by the specific geometry of the enamine intermediate and how the electrophile approaches it. acs.orgresearchgate.net These models can account for the subtle interactions that dictate the facial selectivity of the attack on the double bond.

Computational Screening and Design of Catalysts and Reagents

One of the most exciting applications of computational chemistry is the in silico screening and design of new catalysts and reagents. chemrxiv.org For a target transformation of this compound, for example, the enantioselective intramolecular Michael addition to form a cyclic product, computational methods can be used to screen a virtual library of potential catalysts. nih.gov

This process often involves high-throughput computational screening, where the performance of many different catalysts is evaluated computationally. This can be done by calculating the activation energies for the desired reaction with each catalyst. Catalysts that are predicted to have low activation barriers and high stereoselectivity can then be prioritized for experimental synthesis and testing, saving significant time and resources. chemrxiv.org

Furthermore, computational methods can be used to rationally design new catalysts with improved properties. By understanding the key interactions between the catalyst and this compound in the transition state, researchers can propose modifications to the catalyst structure to enhance these interactions and thus improve its efficiency and selectivity. chemrxiv.org For instance, if a hydrogen bond is found to be crucial for stabilizing the transition state, the catalyst can be modified to include a stronger hydrogen bond donor.

Table 2: Examples of Computationally Studied Catalysts for Reactions of α,β-Unsaturated Carbonyls

Catalyst TypeReactionComputational MethodKey FindingsReference
ProlineAldol ReactionDFT (B3LYP)Elucidation of the enamine mechanism and the role of the carboxylic acid group in transition state stabilization. nih.govillinois.edu
N-Heterocyclic Carbenes (NHCs)Intramolecular Michael AdditionDFTIdentification of enol intermediates and rationalization of high diastereo- and enantioselectivity. nih.gov
Bifunctional Iminophosphorane (BIMP)Intramolecular oxa-Michael AdditionDFT (M06-2X)Enantioselectivity originates from stabilizing hydrogen bonds between the catalyst and substrate. acs.org
Isothiourea (HyperBTM)Michael Addition of MalonatesDFT (M06-2X)N-acylation is rate-limiting, and stereoselectivity is controlled by a conformational lock in the isothiouronium intermediate. acs.org

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the detailed characterization of ethyl 7-oxohept-2-enoate, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. For the (E)-isomer, the vinylic protons on the α,β-unsaturated ester appear as distinct multiplets. The proton at the C2 position typically resonates as a doublet of triplets, while the C3 proton appears as a doublet of triplets. The ethyl ester group is identifiable by a quartet and a triplet. The methylene (B1212753) protons adjacent to the carbonyl group and those in the alkyl chain also show specific chemical shifts and coupling patterns. ajol.infoajol.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include those for the ester carbonyl carbon, the ketone carbonyl carbon, the two vinylic carbons of the double bond, the methylene carbon of the ethoxy group, and the various methylene carbons of the heptanoate (B1214049) chain. ajol.inforsc.org The chemical shifts of these carbons are indicative of their electronic environment.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, confirming the sequence of methylene groups in the chain and their relationship to the vinylic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ester C=O-166.27
C2-H5.84 (dt)121.37
C3-H6.20 (dt)147.63
C4-H₂2.79 (qd)28.57
C5-H₂1.93 (quint)25.05
C6-H₂--
C7=O--
-OCH₂CH₃4.17 (q)60.12
-OCH₂CH₃1.29 (t)14.36

Data is for the (Z)-isomer and sourced from a representative study. rsc.org Chemical shifts can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula C₉H₁₄O₃. semanticscholar.orgacs.orgmetabolomexchange.org Electrospray ionization (ESI) is a common method used to generate ions of the molecule for HRMS analysis. rsc.orgsemanticscholar.org The calculated mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. rsc.orgnih.gov Key absorptions include:

A strong band around 1720 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester.

Another strong band around 1715 cm⁻¹ for the C=O stretching of the ketone.

A medium to strong band around 1655 cm⁻¹ for the C=C stretching of the alkene.

C-H stretching vibrations for the alkyl and vinyl groups are observed in the region of 2850-3000 cm⁻¹.

The C-O stretching of the ester group typically appears in the 1250-1000 cm⁻¹ region. ajol.infoajol.info

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1719
C=O (Ketone)Stretching-
C=C (Alkene)Stretching~1654
C-H (Aldehyde)Stretching~2729
C-O (Ester)Stretching~1272, 1163

Data sourced from a representative study. ajol.info The exact positions of the peaks can vary.

X-ray Diffraction (XRD) for Absolute Stereochemistry Determination

In cases where this compound is used in asymmetric synthesis to create chiral products, X-ray Diffraction (XRD) of a suitable crystalline derivative is the definitive method for determining the absolute stereochemistry of the newly formed stereocenters. While this compound itself is achiral, its reaction products can be chiral. researchgate.net By converting a chiral product into a crystalline solid, XRD analysis can provide a three-dimensional model of the molecule, unequivocally establishing the spatial arrangement of its atoms. This technique has been instrumental in confirming the stereochemical outcome of organocatalytic domino reactions involving ethyl (E)-7-oxohept-2-enoate. researchgate.net

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the purification of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds like this compound. It is used to separate the compound from starting materials, byproducts, and solvents, as well as to determine its purity. semanticscholar.orgmetabolomexchange.org In a typical GC analysis, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. A flame ionization detector (FID) is commonly used for detection. semanticscholar.org The retention time of this compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography is an indispensable technique for the analysis of "this compound". It is widely used for separating the compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis. Given the structure of "this compound," which includes an ester functional group and an α,β-unsaturated ketone, reverse-phase HPLC is a particularly suitable method.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For "this compound," a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which allows for the effective elution of the compound. sielc.com To improve peak shape and resolution, a small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl moiety in "this compound" is a chromophore that absorbs UV light.

The following table outlines a representative set of conditions for the HPLC analysis of "this compound" and related compounds.

ParameterCondition
Column Newcrom R1, C18, 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature Ambient
Injection Volume 10 µL

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

When "this compound" is involved in asymmetric synthesis, leading to chiral products, it becomes essential to determine the enantiomeric excess (ee) of the resulting compounds. Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, OJ-H, or Phenomenex AMY-2), are widely used and have shown success in separating a broad range of chiral compounds, including β-keto esters. mdpi.comnih.govjst.go.jp The mobile phase for chiral separations is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol. mdpi.comjst.go.jp The ratio of these solvents is optimized to achieve the best separation.

The table below provides typical parameters for the chiral HPLC analysis of a product derived from "this compound."

ParameterCondition
Column Chiralcel OD-H or OJ-H
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Volume 5 µL

Detailed research findings have demonstrated the utility of HPLC in monitoring reactions involving similar β-keto esters. For instance, in organocatalytic asymmetric reactions, HPLC analysis is crucial for determining the enantiomeric excess of the products. jst.go.jp The progress of reactions, such as the reduction of the keto group or reactions at the double bond, can be effectively monitored by observing the disappearance of the peak corresponding to the starting material and the appearance of the product peak. mdpi.com

Q & A

Q. What are the established synthetic routes for Ethyl 7-oxohept-2-enoate, and what experimental parameters influence yield?

this compound is typically synthesized via esterification or condensation reactions. For example, analogous compounds like phenyl-substituted 7-oxohept-2-enoate derivatives have been prepared using cycloetherification of cyanohydrins, where reaction time, temperature, and catalyst selection significantly impact yields . Key steps include:

  • Reagent purification : Use anhydrous solvents and freshly distilled starting materials to avoid side reactions.
  • Workup : Acidic or basic aqueous extraction to isolate the ester product.
  • Characterization : Confirm purity via TLC or HPLC before spectroscopic analysis. Ethyl diazoacetate synthesis methods (e.g., using NaNO₂ and acetic acid) may also inform optimization strategies for similar esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation. For instance, the α,β-unsaturated ester moiety in related compounds shows characteristic vinyl proton signals at δ ~6.07 ppm (d, J = 16.0 Hz) and carbonyl carbons at δ ~164–199 ppm .
  • IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1700–1750 cm⁻¹) and conjugated enone systems (C=O and C=C, ~1600–1680 cm⁻¹).
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) automates space-group determination and handles twinning or high-resolution data . Visualization tools like ORTEP-3 generate publication-quality thermal ellipsoid diagrams . Key steps:

  • Data collection : Use a diffractometer with Mo/Kα radiation.
  • Resolution : Aim for ≤ 0.8 Å to resolve electron density maps for the ester and ketone groups.

Advanced Research Questions

Q. How can discrepancies between solution-phase (NMR) and solid-state (XRD) data be resolved for this compound?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution) or crystallographic disorder. Methodological approaches include:

  • Variable-temperature NMR : Probe rotational barriers of the ester group.
  • DFT calculations : Compare optimized gas-phase geometries with XRD-derived coordinates.
  • Purity checks : Use DSC or PXRD to rule out polymorphic impurities .

Q. What strategies optimize reaction conditions for synthesizing this compound with high enantiomeric excess (ee)?

  • Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) may induce asymmetry during ketone formation.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce ee; test solvent mixtures.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How are complex splitting patterns in the ¹H NMR spectrum of this compound analyzed?

For vinyl protons (H₂ and H₃ in the α,β-unsaturated ester), coupling constants (J = 12–16 Hz) confirm trans configuration. Advanced techniques:

  • 2D NMR : COSY identifies coupling networks, while HSQC correlates protons with carbons.
  • Simulation software : Tools like MestReNova model splitting patterns under different exchange conditions .

Q. What literature review methodologies ensure comprehensive coverage of this compound research?

  • Database selection : Prioritize SciFinder, Reaxys, and PubMed for synthetic and mechanistic studies.
  • Keyword strategies : Combine terms like "α,β-unsaturated ester synthesis" and "7-oxohept-2-enoate derivatives."
  • Citation tracking : Use tools like Web of Science to identify seminal papers and recent reviews .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • DFT studies : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., β-carbon of the enone).
  • MD simulations : Model solvent effects on transition-state geometries.
  • Software : Gaussian or ORCA for quantum calculations; VMD for visualization .

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 7-oxohept-2-enoate
Reactant of Route 2
Ethyl 7-oxohept-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.